molecular formula C14H21N3 B15311740 2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine

2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine

Cat. No.: B15311740
M. Wt: 231.34 g/mol
InChI Key: BDZBZRAHCMIYOY-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features both piperidine and pyrrolidine rings attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine typically involves the reaction of pyridine derivatives with piperidine and pyrrolidine under specific conditions. One common method involves the use of a catalyst-free synthesis approach, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at specific positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted pyridine compounds.

Scientific Research Applications

2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: This compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the specific biological or chemical context. For example, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with piperidine and pyrrolidine rings, such as:

Uniqueness

2-(Piperidin-1-yl)-3-(pyrrolidin-2-yl)pyridine is unique due to its specific combination of piperidine and pyrrolidine rings attached to a pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

2-piperidin-1-yl-3-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C14H21N3/c1-2-10-17(11-3-1)14-12(6-4-9-16-14)13-7-5-8-15-13/h4,6,9,13,15H,1-3,5,7-8,10-11H2

InChI Key

BDZBZRAHCMIYOY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C3CCCN3

Origin of Product

United States

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